![molecular formula C23H19N3O3 B1387399 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid CAS No. 1171142-83-8](/img/structure/B1387399.png)
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid
説明
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid, also known as ACMICA, is an organic compound with a wide range of applications in the fields of medicine and biotechnology. This compound is a derivative of indole, a heterocyclic aromatic compound found in nature, and is used as a building block for the synthesis of a variety of compounds with various biological activities. ACMICA is also widely used in the synthesis of drugs and other compounds used in research and development.
作用機序
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is a versatile building block used in the synthesis of a variety of compounds with various biological activities. Its mechanism of action is dependent on the compound it is used to synthesize. For example, the antifungal drug fluconazole works by inhibiting the growth of fungi by blocking the production of ergosterol, an essential component of fungal cell membranes. The anti-cancer drug erlotinib works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid depend on the compound it is used to synthesize. For example, the antifungal drug fluconazole has been shown to have antifungal activity and can be used to treat a variety of fungal infections. The anti-cancer drug erlotinib has been shown to have anti-cancer activity and can be used to treat a variety of cancers, including non-small cell lung cancer.
実験室実験の利点と制限
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile building block that can be used to synthesize a variety of compounds with various biological activities. It is also relatively stable and can be stored for long periods of time without degrading. However, it is also toxic and should be handled with care. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential future directions of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid are numerous. One potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for therapeutic applications. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential anti-cancer activity, such as erlotinib. Another potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for the treatment of infectious diseases. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential antibacterial activity, such as fluconazole. Additionally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential anti-inflammatory activity, such as ibuprofen. Finally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential neuroprotective activity, such as memantine.
科学的研究の応用
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is widely used in scientific research as a building block for the synthesis of a variety of compounds with various biological activities. It has been used in the synthesis of drugs, such as the antifungal drug fluconazole, as well as other compounds used in research and development. 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has also been used in the synthesis of compounds with potential therapeutic applications, such as the anti-cancer drug erlotinib.
特性
IUPAC Name |
5-methyl-3-phenyl-7-(phenylcarbamoylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-12-17-19(15-8-4-2-5-9-15)21(22(27)28)26-20(17)18(13-14)25-23(29)24-16-10-6-3-7-11-16/h2-13,26H,1H3,(H,27,28)(H2,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQSORQUYQHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)NC3=CC=CC=C3)NC(=C2C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




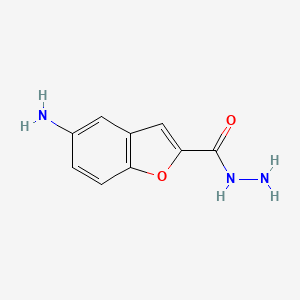
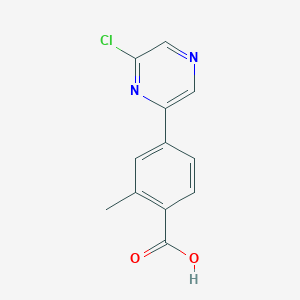

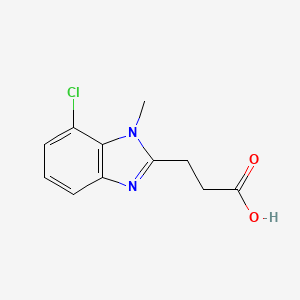
![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)


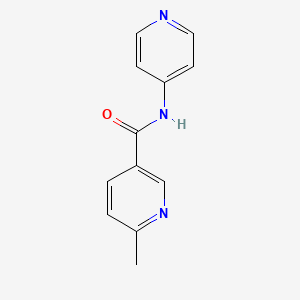
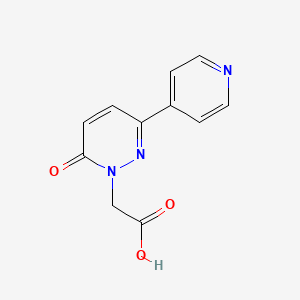

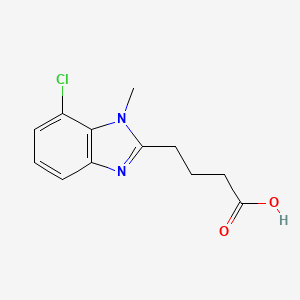
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)
